2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring through cyclization reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-methylbenzylamine to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
- 2-(2-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
- 2-(2-iodophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Uniqueness
2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-12-6-8-13(9-7-12)11-21-18-16(10-20)22-17(23-18)14-4-2-3-5-15(14)19/h2-9,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFBJBOIRWIFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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